molecular formula C17H19N3O4 B6395142 2-Amino-5-(4-BOC-aminophenyl)nicotinic acid, 95% CAS No. 1261992-23-7

2-Amino-5-(4-BOC-aminophenyl)nicotinic acid, 95%

Cat. No. B6395142
CAS RN: 1261992-23-7
M. Wt: 329.35 g/mol
InChI Key: ONSCAYDLRCDOIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-5-(4-BOC-aminophenyl)nicotinic acid, 95% (2-APN) is a derivative of the nicotinic acid molecule and is used in a variety of scientific research applications. It is an important intermediate in the synthesis of many compounds, including pharmaceuticals, and is one of the most widely used building blocks in organic synthesis. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 2-APN.

Scientific Research Applications

2-Amino-5-(4-BOC-aminophenyl)nicotinic acid, 95% is used in a variety of scientific research applications. It has been used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs, and has been used as a building block in the synthesis of other compounds. It has also been used in the synthesis of fluorescent dyes, as well as in the synthesis of organic compounds such as carbohydrates, amino acids, and peptides.

Mechanism of Action

2-Amino-5-(4-BOC-aminophenyl)nicotinic acid, 95% is an intermediate in the synthesis of compounds that act as agonists or antagonists of nicotinic receptors. These receptors are found in the central and peripheral nervous systems and are involved in the transmission of signals between neurons. Agonists bind to the receptor and activate it, while antagonists bind to the receptor and block its activation.
Biochemical and Physiological Effects
2-Amino-5-(4-BOC-aminophenyl)nicotinic acid, 95% is used in the synthesis of compounds that have a variety of biochemical and physiological effects. For example, agonists of nicotinic receptors can act as stimulants, while antagonists can act as sedatives. Agonists can also act as analgesics and can be used to treat pain. Antagonists can act as muscle relaxants and can be used to treat spasticity.

Advantages and Limitations for Lab Experiments

The use of 2-Amino-5-(4-BOC-aminophenyl)nicotinic acid, 95% in lab experiments has several advantages. It is a relatively inexpensive and readily available compound, and its two-step synthesis process is relatively simple. However, there are also some limitations to its use. It is not very stable and can decompose over time, and it is also toxic and should be handled with care.

Future Directions

There are a number of potential future directions for 2-Amino-5-(4-BOC-aminophenyl)nicotinic acid, 95%. It could be used in the synthesis of novel compounds with different biochemical and physiological effects. It could also be used in the development of new drugs and therapies that target nicotinic receptors. Additionally, it could be used to develop new fluorescent dyes and imaging agents. Finally, it could be used in the synthesis of organic compounds, such as carbohydrates, amino acids, and peptides.

Synthesis Methods

2-Amino-5-(4-BOC-aminophenyl)nicotinic acid, 95% can be synthesized in a two-step process. The first step involves the reaction of 4-BOC-aminophenol with 2-bromoacetamide in the presence of a base to form 4-BOC-amino-2-bromo-5-nitrophenol. This intermediate is then reacted with sodium azide in the presence of a base to form 2-Amino-5-(4-BOC-aminophenyl)nicotinic acid, 95%.

properties

IUPAC Name

2-amino-5-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4/c1-17(2,3)24-16(23)20-12-6-4-10(5-7-12)11-8-13(15(21)22)14(18)19-9-11/h4-9H,1-3H3,(H2,18,19)(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONSCAYDLRCDOIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=C(N=C2)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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